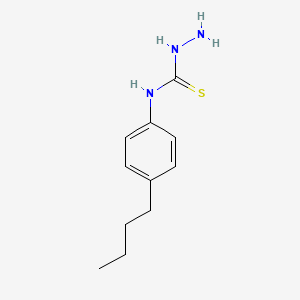

3-Amino-1-(4-butylphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-butylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-2-3-4-9-5-7-10(8-6-9)13-11(15)14-12/h5-8H,2-4,12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTINUWHSDZHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques in Thiourea Research

Advanced Spectroscopic Analysis for Thiourea (B124793) Compound Elucidation

Spectroscopy is fundamental to the structural determination of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet (UV) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons, respectively. nih.gov

For 3-Amino-1-(4-butylphenyl)thiourea, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups), the aromatic protons on the phenyl ring (typically appearing as doublets in the aromatic region), and the protons of the amine (NH₂) and thioamide (NH) groups. organicchemistrydata.org The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the four distinct carbons of the butyl chain, the carbons of the phenyl ring, and the characteristic thiocarbonyl (C=S) carbon, which typically appears at a downfield chemical shift. ox.ac.uk

While specific experimental NMR data for this compound is not prominently available in published literature, a hypothetical data table for its expected NMR signals is presented below.

Interactive Table 1: Hypothetical NMR Data for this compound

¹H NMR (Proton NMR)

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Butyl -CH₃ | ~0.9 | Triplet |

| Butyl -CH₂- | ~1.3-1.6 | Multiplets |

| Aromatic Ar-H | ~7.1-7.5 | Doublets |

| Amine -NH₂ | Variable | Singlet (broad) |

¹³C NMR (Carbon-13 NMR)

| Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Butyl -CH₃ | ~14 |

| Butyl -CH₂- | ~22, 33, 35 |

| Aromatic Ar-C | ~120-140 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations like stretching and bending. msu.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key vibrations include the N-H stretches from the amine and thioamide groups (typically in the 3100-3500 cm⁻¹ region), C-H stretches from the aromatic ring and the aliphatic butyl chain, and the C=S (thiocarbonyl) stretching vibration. vscht.czspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, particularly in systems containing chromophores like aromatic rings and double bonds. rsc.orgwikipedia.org The presence of the substituted phenyl ring and the thiourea moiety in this compound would give rise to characteristic absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* electronic transitions. azooptics.com

Specific experimental IR and UV data for this compound are not detailed in readily accessible literature. The table below illustrates the types of absorptions that would be anticipated.

Interactive Table 2: Expected Spectroscopic Data (IR, UV) for this compound

IR Spectroscopy

| Functional Group | Characteristic Absorption (Wavenumber, cm⁻¹) |

|---|---|

| N-H Stretch (Amine, Thioamide) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

UV-Vis Spectroscopy

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~250-280 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. thermofisher.comuiowa.edu This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. nih.govnih.gov For this compound, with a molecular formula of C₁₁H₁₇N₃S, HRMS would provide an exact mass measurement that could distinguish it from other compounds with the same nominal mass but different elemental compositions.

Interactive Table 3: Molecular Formula and Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃S |

| Molecular Weight (Nominal) | 223.34 g/mol |

| Exact Mass (Calculated) | 223.11432 |

| Expected HRMS Result [M+H]⁺ | 224.12214 |

Intermolecular Interactions and Crystal Packing in Thiourea Solids

The solid-state structure of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. bldpharm.com The thiourea moiety provides both hydrogen bond donors (N-H groups) and a prominent acceptor (the sulfur atom of the thione group). In many crystalline thioureas, N-H···S hydrogen bonds are a recurring motif, often leading to the formation of centrosymmetric dimers or extended chains. nih.gov

In the case of this compound, the presence of the terminal amino group introduces additional hydrogen bond donors. This can lead to more complex and varied hydrogen bonding networks. It is anticipated that the crystal packing would feature strong N-H···S interactions. Furthermore, the amino group can participate in N-H···N or N-H···S hydrogen bonds, potentially linking the primary structural motifs into a three-dimensional architecture.

The 4-butylphenyl group also plays a role in the crystal packing. The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The butyl chain, being a non-polar alkyl group, is likely to participate in weaker van der Waals interactions. The interplay of these various intermolecular forces—hydrogen bonding, π-π stacking, and van der Waals forces—determines the final crystal structure and properties of the solid material. Studies on related N,N,N′-trisubstituted thioureas have shown that even with bulky substituents, clear intermolecular hydrogen bonds between N-H and S atoms are formed, linking the molecules into infinite chains or other organized assemblies. bldpharm.com

Interactive Data Table: Expected Intermolecular Interactions and Crystal Packing Features

| Interaction Type | Description | Expected Structural Motif |

| Hydrogen Bonding | Strong interactions between N-H groups (donors) and the S atom (acceptor). The amino group provides additional donors. | Centrosymmetric dimers via N-H···S bonds, extended chains, or more complex 3D networks involving the amino group. |

| π-π Stacking | Interactions between the aromatic phenyl rings. | Parallel-displaced or T-shaped arrangements of the phenyl rings, contributing to the overall packing efficiency. |

| Van der Waals Forces | Weaker, non-directional interactions involving the butyl chains. | Filling of space between the more strongly interacting parts of the molecules. |

Biological Activities of Thiourea Derivatives with Relevance to the 3 Amino 1 4 Butylphenyl Thiourea Scaffold

Anticancer Activity of Thiourea (B124793) Compounds

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer types. mdpi.com Their mechanisms of action are diverse, often involving the targeting of multiple pathways crucial for cancer cell survival and proliferation. biointerfaceresearch.com

Cytotoxicity against Various Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of thiourea derivatives against a broad range of cancer cell lines. This activity is a primary indicator of their potential as anticancer drugs.

Breast Cancer: Thiourea derivatives have shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.govmdpi.com For instance, certain N,N'-diarylthiourea derivatives have been found to effectively suppress the growth of MCF-7 cells. nih.gov Similarly, thiourea derivatives bearing a benzodioxole moiety have demonstrated notable cytotoxic effects against MCF-7 cells. nih.gov

Lung Cancer: The A549 lung cancer cell line has been a target for various thiourea compounds. biointerfaceresearch.com Biphenyl thiourea derivatives, for example, have been identified as inhibitors of A549 cell growth. nih.gov

Colon Cancer: Thiourea derivatives have exhibited strong cytotoxic effects against human colon cancer cell lines, including SW480 and HCT116. nih.govnih.gov Some derivatives have shown IC50 values more potent than the standard chemotherapeutic drug doxorubicin. nih.gov

Prostate Cancer: Cytotoxic activity has also been observed against prostate cancer cell lines like PC3. nih.gov

Leukemia: Chronic myelogenous leukemia (K562) cells have been shown to be susceptible to the cytotoxic effects of certain thiourea derivatives. biointerfaceresearch.comnih.gov

Table 1: Cytotoxicity of Selected Thiourea Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | biointerfaceresearch.com |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | nih.gov |

| Diarylthiourea 4 | MCF-7 (Breast) | 338.33 | nih.gov |

IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Inhibition of Cancer Cell Proliferation

A key aspect of the anticancer activity of thiourea derivatives is their ability to inhibit the proliferation of cancer cells. nih.gov This is a critical step in halting tumor growth and progression. Research has shown that these compounds can effectively suppress the multiplication of various cancer cell lines, including those of the colon and prostate. nih.gov The antiproliferative effects are often dose-dependent, with higher concentrations leading to greater inhibition of cell growth. This ability to halt the cell cycle is a significant factor in their therapeutic potential. nih.gov

Inducement of Apoptosis in Malignant Cells

Beyond simply halting proliferation, many thiourea derivatives actively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a desirable characteristic for an anticancer agent as it leads to the elimination of malignant cells. Studies have demonstrated that treatment with certain thiourea compounds leads to a significant increase in the percentage of apoptotic cells in various cancer cell lines. nih.gov For example, specific derivatives have been shown to be strong inducers of late-stage apoptosis in colon cancer and leukemia cells. nih.gov The induction of apoptosis can be triggered through various cellular mechanisms, including the activation of key proteins like caspases. nih.gov

Targeting Specific Molecular Pathways in Cancer Development

The anticancer effects of thiourea derivatives are often rooted in their ability to target specific molecular pathways that are dysregulated in cancer. nih.gov This targeted approach can lead to more effective and potentially less toxic therapies.

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.netscispace.com Thiourea derivatives have been identified as potent inhibitors of angiogenesis. scispace.comnih.gov They can achieve this by targeting key molecules involved in this process, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). biointerfaceresearch.comnih.gov By inhibiting VEGFR-2, these compounds can disrupt the signaling cascade that promotes the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. nih.gov

Cell Signaling: Thiourea derivatives can modulate various cell signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov They have been shown to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Additionally, they can interfere with other important signaling molecules and pathways such as K-Ras and the Wnt/β-catenin pathway. nih.gov The ability to interact with and inhibit these pathways highlights the multi-targeted nature of many thiourea compounds. biointerfaceresearch.com

Antimicrobial and Antiprotozoal Activities of Thiourea Derivatives

In addition to their anticancer properties, thiourea derivatives have demonstrated significant antimicrobial activity, making them promising candidates for the development of new anti-infective agents. mdpi.comnih.gov

Antibacterial Efficacy

Thiourea derivatives have shown broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net

Gram-Positive Bacteria: Studies have reported the efficacy of thiourea compounds against various Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus cereus. mdpi.comnih.govtandfonline.com Some derivatives have shown potent activity with low minimum inhibitory concentrations (MICs). nih.gov

Gram-Negative Bacteria: While some thiourea derivatives show higher efficacy against Gram-positive bacteria, activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been observed. mdpi.comresearchgate.net However, in some cases, the activity against Gram-negative strains is less pronounced. nih.gov

The antibacterial mechanism of some thiourea derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. nih.gov

Table 2: Antibacterial Activity of Selected Thiourea Derivatives

| Bacterial Strain | Type | Compound Type | Activity (MIC in µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Thiourea derivative TD4 | 2-16 | nih.gov |

| Staphylococcus epidermidis | Gram-positive | Thiourea derivative TD4 | 2-16 | nih.gov |

| Enterococcus faecalis | Gram-positive | Thiourea derivative TD4 | 2-16 | nih.gov |

| Various Gram-positive and Gram-negative bacteria | Both | Compounds 7a, 7b, 8 | 0.95 - 3.25 | nih.gov |

| Bacillus cereus | Gram-positive | Fluorinated thioureas | Inhibition observed | tandfonline.com |

| Escherichia coli | Gram-negative | Fluorinated thioureas | No penetration | tandfonline.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Properties

Thiourea derivatives have demonstrated significant potential as antifungal agents, with their efficacy often linked to specific structural features such as the nature and degree of substitution on the thiourea nitrogen atoms. nih.gov Studies have shown that these compounds can be effective against various pathogenic Candida species. nih.gov

In one study, a series of tri- and tetra-thioureido amino derivatives were synthesized and evaluated for their antifungal properties. The tri-(2-thioureido-ethyl)-amine derivative was identified as the most potent compound, exhibiting inhibitory activity against Candida albicans and Candida glabrata at a concentration of 0.49 μg/ml. nih.gov The research highlighted that molecular branching and the level of alkylation can significantly influence antifungal efficacy. For instance, while the aforementioned tri-substituted amine was highly active, other derivatives with different methylation patterns showed varied and often lower levels of activity against the tested fungal strains. nih.gov For example, an N,N',N'',N'''-octamethyl derivative was active against C. glabrata and was the only tested compound to show activity against C. parapsilosis. nih.gov

Additionally, research into 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are structurally related to thioureas, has revealed that compounds bearing oxygenated substituents on a phenyl ring exhibit significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov

Table 1: Antifungal Activity of Selected Thioureido-Substituted Amines

| Compound | Target Species | Activity |

|---|---|---|

| tri-(2-thioureido-ethyl)-amine (P1) | C. albicans, C. glabrata | Inhibited at 0.49 µg/ml nih.gov |

| N,N',N'',N'''-hexamethyl-derivative (P3) | C. albicans, C. glabrata | Inhibited at 250 µg/ml nih.gov |

Antiprotozoal Activity (e.g., against Leishmania species, Plasmodium falciparum, Trypanosoma cruzi)

The thiourea scaffold is a recognized pharmacophore in the development of agents against a range of protozoan parasites. Derivatives have been identified as potential therapeutic agents against parasites responsible for major neglected tropical diseases, including those from the Leishmania, Plasmodium, and Trypanosoma genera. jst.go.jpnih.govnih.govresearchgate.net

Activity against Leishmania Species N,N′-disubstituted thioureas have been extensively studied for their leishmanicidal effects. In one study, a series of derivatives were tested against Leishmania amazonensis promastigotes, with nine compounds showing IC₅₀ values under 200 µM. jst.go.jp The most promising of these were further evaluated against the clinically relevant amastigote form, where they displayed IC₅₀ values ranging from 70 to 150 µM, coupled with low cytotoxicity against murine macrophages. jst.go.jpnih.gov Further research identified a compound from a series of fifty derivatives that showed potent activity against L. amazonensis amastigotes with an IC₅₀ of 4.9 ± 1.2 µM, demonstrating over 80-fold selectivity compared to the standard drug miltefosine. nih.gov The mechanism of action for some of these compounds involves the inhibition of key parasite enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). rsc.org

Activity against Trypanosoma cruzi Benzoylthiourea derivatives have shown inhibitory effects against all developmental forms of Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov These compounds were found to induce significant morphological and ultrastructural changes in the parasite's epimastigote forms. nih.gov

Activity against Plasmodium falciparum Several studies have also pointed to the activity of thiourea derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. jst.go.jpnih.govnih.govresearchgate.net This broad-spectrum antiprotozoal activity underscores the potential of the thiourea scaffold in developing new treatments for these devastating diseases.

Table 2: In Vitro Antileishmanial Activity of Selected Thiourea Derivatives against L. amazonensis

| Compound ID | IC₅₀ against Promastigotes (µM) | IC₅₀ against Amastigotes (µM) |

|---|---|---|

| 3k | 21.48 jst.go.jp | ~70-150 jst.go.jp |

| 3l | 34.60 jst.go.jp | ~70-150 jst.go.jp |

| 3p | 37.13 jst.go.jp | ~70-150 jst.go.jp |

| 3q | 51.52 jst.go.jp | ~70-150 jst.go.jp |

| 3v | 189.10 jst.go.jp | ~70-150 jst.go.jp |

Antitubercular Activity

Substituted thioureas have a historical precedent as antitubercular agents, with compounds like thioacetazone and thiocarlide being used in the past to treat Mycobacterium tuberculosis infections. nih.gov The activity of this class of compounds continues to be an area of research. A 1955 study investigated the antitubercular properties of 4-butoxy-4'-dimethylaminothiocarbanilide, a structure with clear relevance to N,N'-disubstituted phenylthioureas. nih.gov

More recent studies have explored novel thiourea derivatives. For instance, a series of isonicotinyl hydrazones derived from 1-(4-acetylphenyl)-3-[(4-sub) phenyl] thiourea were synthesized and found to inhibit M. tuberculosis H37Rv with Minimum Inhibitory Concentrations (MICs) in the low micromolar range (0.56 to 4.61 µM). researchgate.net Other research has focused on thiourea-related heterocycles, such as 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, which act through a deazaflavin-dependent nitroreduction pathway specific to mycobacteria. nih.gov These findings indicate that the 3,5-dinitrobenzyl moiety is a crucial fragment for high in vitro antimycobacterial activity in these series. nih.gov The continued investigation into thiourea derivatives highlights the scaffold's enduring potential for the development of new antitubercular drugs. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects of Thiourea Analogs

The thiourea moiety is present in various compounds that exhibit significant anti-inflammatory and immunomodulatory activities. These effects are often mediated through the inhibition of key inflammatory signaling molecules and pathways.

Inhibition of Inflammatory Cytokines (e.g., Interleukin-6, TNFα)

A hallmark of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Numerous studies have shown that thiourea analogs can effectively suppress the production of these key mediators.

Research has demonstrated that certain thiourea derivatives can markedly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in immune cells like BV2 microglia and RAW264.7 macrophages. researchgate.net For example, specific phenylheptatriyne (B1219051) compounds isolated from Coreopsis lanceolata flowers, which contain relevant functional groups, showed dose-dependent inhibition of these cytokines. researchgate.net Similarly, conjugates of N-substituted indoles and aminophenylmorpholin-3-one have been developed as potent TNF-α and IL-6 inhibitors. dntb.gov.ua The anti-inflammatory effects of some compounds are also linked to their ability to modulate the TLR4/NF-κB pathway, which in turn reduces the levels of pro-inflammatory cytokines including TNF-α and IL-6. researchgate.net Novel curcumin (B1669340) analogues have also been shown to significantly inhibit the TNF-dependent transcription of the IL-6 gene. mdpi.com

Modulation of Inflammatory Pathways (e.g., NF-κB inhibition)

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. nih.gov Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. The inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

Thiourea derivatives have been specifically designed as NF-κB inhibitors. One study focused on developing (4-phenylamino)quinazoline alkylthiourea derivatives that selectively inhibit NF-κB activation in macrophage-like cells with low cytotoxicity. nih.gov The design strategy involved introducing bulky alkyl groups at the thiourea linker, which resulted in compounds with greatly reduced off-target effects while maintaining low micromolar inhibition of NF-κB. nih.gov

Other research has identified quinoxaline (B1680401) urea (B33335) analogs as inhibitors of the NF-κB pathway by targeting the upstream kinase IKKβ. researchgate.netnih.gov By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation and activity of NF-κB. mdpi.comnih.gov This mechanism not only suppresses inflammation but can also induce cell cycle arrest and downregulate anti-apoptotic proteins in cancer cells. nih.gov

Enzyme Inhibition and Receptor Modulation by Thiourea Derivatives

The chemical properties of the thiourea group make it an effective pharmacophore for interacting with various biological macromolecules, including enzymes and receptors. This has led to the discovery of thiourea derivatives that act as potent inhibitors of a wide range of enzymes and as modulators for different receptors.

Enzyme Inhibition Thiourea derivatives have been reported to inhibit a diverse array of enzymes implicated in various diseases. mdpi.comnih.govcore.ac.uktandfonline.com

Cholinesterases: Certain unsymmetrical thiourea derivatives are efficient inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of acetylcholine (B1216132) signaling and implicated in Alzheimer's disease. mdpi.comnih.gov

Diabetes-Related Enzymes: Analogs have been shown to inhibit key enzymes associated with diabetes, such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov

Urease: Thiourea derivatives, particularly those with fluoro and chloro substituents, are potent inhibitors of urease, an enzyme linked to infections by pathogens like Helicobacter pylori. core.ac.uk

Oxidoreductases and Hydrolases: Various derivatives have demonstrated inhibitory activity against enzymes like lipoxygenase (LOX), xanthine (B1682287) oxidase, cyclooxygenase (COX-2), β-glucuronidase, and carbonic anhydrase II. nih.govtandfonline.comnih.gov For example, naproxen-thiourea derivatives showed significant inhibition of 5-lipoxygenase (5-LOX), with one analog exhibiting an IC₅₀ value of 0.30 μM. nih.govnih.gov

Parasite-Specific Enzymes: In the context of antiprotozoal activity, thiourea compounds have been found to inhibit parasite-specific enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) from Leishmania species. rsc.org

Table 3: Examples of Enzymes Inhibited by Thiourea Derivatives

| Enzyme Target | Therapeutic Relevance | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.com, nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.com, nih.gov |

| α-Amylase, α-Glucosidase | Diabetes Mellitus | nih.gov |

| Urease | Bacterial Infections (H. pylori) | core.ac.uk |

| 5-Lipoxygenase (5-LOX) | Inflammation | nih.gov, nih.gov |

| Dihydrofolate Reductase (DHFR) | Leishmaniasis | rsc.org |

Receptor Modulation The hydrogen-bonding capabilities of the thiourea N-H protons make them excellent recognition units for anions and binding sites in biological receptors. acs.orgnih.govresearchgate.net This has been exploited in the design of synthetic receptors for anion sensing. acs.orgnih.gov In a pharmacological context, the thiourea moiety is found in drugs that modulate specific receptors. For example, some centrally active drugs containing a thiourea or cyclic thiourea structure, like lisuride, act as dopamine (B1211576) receptor agonists for treating Parkinson's disease. nih.gov Additionally, compounds such as enzalutamide, which includes a cyclic thiourea-related scaffold, function by inhibiting the androgen receptor (AR), a key target in prostate cancer therapy. nih.gov

Carbonic Anhydrase (CA) Inhibition

Thiourea derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A series of 1-aroyl-3-(4-aminosulfonylphenyl)thioureas were evaluated for their ability to inhibit bovine carbonic anhydrase II (bCA II), with all tested compounds showing inhibitory activity. researchgate.net The most active inhibitor in this series demonstrated an IC₅₀ value of 0.26 ± 0.01 µM. researchgate.net

In another study, a variety of 1-substituted-3-(3-aminosulfonylphenyl)thioureas and 1-aroyl-3-(4-aminosulfonylphenyl)thiourea derivatives were synthesized and tested against bovine erythrocyte carbonic anhydrase isoform II (bCA II). jocpr.com The inhibition constants (IC₅₀) for these compounds were in the range of 0.011-17.1 μM. jocpr.com Notably, the 1-aroyl-3-(4-aminosulfonylphenyl)thiourea derivative, compound 5a , was the most potent inhibitor with an IC₅₀ of 0.011 μM. jocpr.com Furthermore, sulfonyl thiourea derivatives have demonstrated remarkable inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. bohrium.com

Table 1: Inhibition of Carbonic Anhydrase (bCA II) by Thiourea Derivatives

| Compound Class | Specific Compound Example | Potency (IC₅₀) | Reference |

| 1-Aroyl-3-(4-aminosulfonylphenyl)thioureas | Most Active in Series | 0.26 µM | researchgate.net |

| 1-Aroyl-3-(4-aminosulfonylphenyl)thiourea | Compound 5a | 0.011 µM | jocpr.com |

| 1-Substituted-3-(3-aminosulfonylphenyl)thioureas | Compound 3h | 0.052 µM | jocpr.com |

α-Glucosidase Inhibition for Anti-Diabetic Potential

The inhibition of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and glucose absorption, is a key strategy in managing postprandial hyperglycemia in diabetes. nih.gov Thiourea derivatives have shown significant potential as α-glucosidase inhibitors. bohrium.combohrium.com

A study of twelve thiourea derivatives based on 3-aminopyridin-2(1H)-ones found several compounds with high anti-diabetic activity. nih.gov For instance, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (compound 9a) exhibited the highest inhibitory activity against α-glucosidase, with an IC₅₀ of 9.77 mM, surpassing the standard drug acarbose (B1664774) (IC₅₀ = 11.96 mM). nih.gov Another compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (compound 9c), showed activity comparable to acarbose with an IC₅₀ of 12.94 mM. nih.gov In a separate study, a series of 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamides were synthesized, and compound 2g was identified as having the best α-glucosidase enzyme inhibition activity. bohrium.com

Table 2: α-Glucosidase Inhibition by Thiourea Derivatives

| Compound | Potency (IC₅₀) | Standard (Acarbose) IC₅₀ | Reference |

| 1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9.77 mM | 11.96 mM | nih.gov |

| 1-(6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12.94 mM | 11.96 mM | nih.gov |

| 1-Allyl-3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea (8a) | 16.64 mM | 11.96 mM | nih.gov |

| 1-Allyl-3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thiourea (8b) | 19.79 mM | 11.96 mM | nih.gov |

Urease Enzyme Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. Its inhibition is a therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea and its derivatives are well-known urease inhibitors.

A series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were synthesized and showed exceptional urease inhibitory efficacy. The IC₅₀ values for these compounds ranged from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 µM, which is significantly more potent than the standard inhibitor thiourea (IC₅₀ = 4.7455 ± 0.0545 µM). The incorporation of various electron-donating and -withdrawing substituents on the benzamide (B126) ring allowed for a detailed structure-activity relationship analysis. Additionally, bis-thiourea derivatives have been recognized for their notable pharmacological activities, including urease inhibition.

Table 3: Urease Inhibition by 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids

| Compound Class | Potency Range (IC₅₀) | Standard (Thiourea) IC₅₀ | Reference |

| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | 0.0019 - 0.0532 µM | 4.7455 µM |

Modulation of Vanilloid Receptors (VR)

Thiourea derivatives have emerged as significant modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel involved in pain sensation. rsc.org Many early-generation TRPV1 antagonists feature a thiourea or urea moiety as a key structural component. nih.gov The first reported TRPV1 antagonist, capsazepine (B1668289) , was created by replacing the amide bond of capsaicin (B1668287) with a thiourea group. nih.gov

Subsequent research has identified more potent thiourea-based antagonists. A study of N,N',N"-trisubstituted thiourea derivatives found that 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea (compound 8l) had an IC₅₀ of 0.32 µM, making it twice as active as capsazepine (IC₅₀ = 0.65 µM). nih.gov The 1,3-diarylalkyl thiourea class is considered particularly promising, with several 1,3-dibenzyl thiourea compounds showing Ca²⁺ uptake inhibition with IC₅₀ values between 10 and 100 nM. rsc.org Furthermore, modifying potent TRPV1 agonists through halogenation has been shown to enhance their antagonistic properties. For example, compounds 23c and 31b were developed as potent full antagonists with Ki values of 23.1 nM and 30.3 nM, respectively. biorxiv.org

Table 4: Antagonistic Activity of Thiourea Derivatives on Vanilloid Receptors (TRPV1)

| Compound | Class | Potency (IC₅₀ / Ki) | Reference |

| Capsazepine | Reference Antagonist | 0.65 µM (IC₅₀) | nih.gov |

| 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea (8l) | N,N',N"-Trisubstituted | 0.32 µM (IC₅₀) | nih.gov |

| 1,3-Dibenzyl thioureas | 1,3-Diarylalkyl | 10 - 100 nM (IC₅₀) | rsc.org |

| Compound 23c | Halogenated Thiourea | 23.1 nM (Ki) | biorxiv.org |

| Compound 31b | Halogenated Thiourea | 30.3 nM (Ki) | biorxiv.org |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. jocpr.combohrium.com Several studies have demonstrated that thiourea derivatives can act as effective PTP1B inhibitors.

One study screened novel thiourea derivatives and identified 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (compound AH) as the most active against PTP1B, showing 85 ± 0.5% inhibition with an IC₅₀ of 79.74 μM. jocpr.com In another research effort, a series of D-glucose-conjugated thioureas with a pyrimidine (B1678525) ring were designed as multitarget inhibitors for type 2 diabetes. nih.govrsc.org Within this series, compound 8h , featuring a para-isopropyl substituent, displayed the strongest inhibitory activity against PTP1B, with an IC₅₀ value of 2.74 ± 0.03 μM. rsc.org The synthesis of other potential PTP1B inhibitors has also utilized thiourea as a key reactant in cyclization reactions to form the final heterocyclic compounds. bohrium.com These findings highlight the utility of the thiourea scaffold in developing PTP1B inhibitors.

Table 5: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by Thiourea Derivatives

| Compound | Class | Potency (IC₅₀) | Reference |

| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | Di-substituted Phenyl Thiourea | 79.74 µM | jocpr.com |

| Compound 8h (with para-isopropyl substituent) | Glucose-conjugated Pyrimidine Thiourea | 2.74 µM | rsc.org |

Inhibition of Reverse Transcriptase (RT) Enzyme

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy for HIV/AIDS. They bind to an allosteric site on the HIV-1 reverse transcriptase (RT), noncompetitively inhibiting its function. Thiourea derivatives, particularly the phenethyl-thiazolyl-thiourea (PETT) class, have been identified as highly potent, tight-binding NNRTIs.

These compounds are effective against wild-type HIV-1 and, importantly, against drug-resistant strains. For example, N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (compound HI-244) was found to be highly effective against the multidrug-resistant HIV-1 strain RT-MDR (with a V106A mutation) and the NNRTI-resistant strain A17 (with a Y181C mutation). It inhibited the replication of the standard HIV-1 strain HTLV(IIIB) with an IC₅₀ value of 0.007 µM. The discovery of these broad-spectrum thiourea NNRTIs is valuable for developing new therapeutic strategies against HIV.

Table 6: Inhibition of HIV-1 Reverse Transcriptase by Thiourea Derivatives

| Compound | Class | Target Strain | Potency (IC₅₀) | Reference |

| N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-244) | PETT | HTLV(IIIB) | 0.007 µM |

Other Pharmacological Potentials of Thiourea Compounds

Beyond the specific enzyme and receptor targets detailed above, the thiourea scaffold is associated with a vast array of other pharmacological activities. Comprehensive reviews and individual studies have highlighted the potential of these derivatives in numerous therapeutic fields. nih.govbiorxiv.org

Thiourea compounds have demonstrated significant promise in the following areas:

Anticancer Activity : Thiourea derivatives can inhibit the growth of various cancer cell lines, including those from breast and lung malignancies, and may help reverse treatment resistance. nih.gov Some N-substituted phenylthioureas have shown antitumoral effects against skin cancer. A recent study identified a thiourea-tethered benzodiazepinone derivative (compound 5i ) as a significant JAK-3 kinase inhibitor with appreciable growth inhibition (72.9%) of breast cancer cells.

Antimicrobial Effects : Broad antibacterial and antifungal activities are well-documented properties of thiourea derivatives. nih.govbiorxiv.org

Antiviral Activity : In addition to their anti-HIV effects, thioureas have been investigated for activity against other viruses. rsc.org

Anti-inflammatory Properties : The anti-inflammatory potential of urea-thiourea hybrids and other thiourea-containing moieties has been noted. nih.gov

Neurodegenerative Diseases : Thiourea derivatives have been studied for their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.govrsc.org The thiourea moiety is found in dopamine agonists used for Parkinson's. rsc.org

Antioxidant Activity : Many thiourea derivatives exhibit strong antioxidant properties, with high free radical reducing potential. nih.gov

Other Infectious Diseases : Research has also pointed to the potential of thiourea compounds as antimalarial and antitubercular agents. nih.govbiorxiv.org

Prion Deactivation : A mixture of thiourea and urea is being explored as a chemical treatment for the denaturation and deactivation of prions, the infectious agents responsible for transmissible spongiform encephalopathies.

This wide range of biological activities underscores the versatility and importance of the thiourea scaffold in medicinal chemistry and drug discovery. nih.gov

Antioxidant Activity

Thiourea derivatives are recognized for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in various pathologies. researchgate.net Studies have shown that these compounds can effectively capture harmful reactive oxygen species (ROS), such as superoxide (B77818) radical anions (O₂•⁻) and hydroxyl radicals (OH•). researchgate.net The antioxidant mechanism is often attributed to the hydrogen atom transfer (HAT) process, where the thiourea derivative donates a hydrogen atom to a free radical, thus neutralizing it. researchgate.net

In comparative studies, thiourea derivatives have demonstrated more potent antioxidant activity than their corresponding urea analogs. aip.orgaip.org The evaluation of unsymmetrical thioureas has identified several compounds with strong antioxidant potential. tandfonline.com For instance, a study on N-acyl thiourea derivatives showed that some compounds exhibited significant antioxidant activity when tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. researchgate.netdergipark.org.tr Similarly, pyrimidinylthiourea derivatives developed as potential anti-Alzheimer's agents also displayed significant antioxidant effects. nih.govresearchgate.net

| Thiourea Derivative Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Unsymmetrical Thioureas | DPPH, Lipoxygenase, Xanthine Oxidase | Several derivatives exhibited strong antioxidant potential. | tandfonline.com |

| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH, ABTS | Demonstrated superior free radical scavenging compared to BPTU. IC50 values were 0.710 mM (DPPH) and 0.044 mM (ABTS). | researchgate.net |

| Thiourea derivatives of 5-methyl-3-(urediomethyl)-hexanoic acid | DPPH, FRAP | Thiourea derivatives were found to be more potent antioxidants than their urea counterparts. | aip.orgaip.org |

| Pyrimidinylthiourea derivatives | Antioxidant assays | Showed significant antioxidant effects as part of their multi-target profile for Alzheimer's disease. | nih.govresearchgate.net |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | DPPH, ABTS, CUPRAC | Some derivatives showed better antioxidant activity than standard references like BHT and α-TOC. | dergipark.org.tr |

Antiviral Activity

The thiourea scaffold is a prominent feature in the development of novel antiviral agents, with derivatives showing efficacy against a broad spectrum of viruses. mdpi.com These compounds have been investigated for their ability to inhibit viral replication and other critical processes in the viral life cycle. mdpi.comacs.orgfao.org

Several thiourea derivatives have been identified as potent inhibitors of the Hepatitis B virus (HBV), with activity comparable to the established drug Entecavir. biorxiv.orgbiorxiv.org In the context of Human Immunodeficiency Virus (HIV), certain thioureas have been found to block viral replication by targeting the HIV-1 capsid (CA) and human cyclophilin A (CypA), which are crucial for viral assembly and disassembly. fao.orgnih.gov Other research has demonstrated the anti-HCV activity of thiourea derivatives, with structure-activity relationship (SAR) studies indicating that the nature of linkers and substituents significantly influences potency. nih.gov Furthermore, thiourea derivatives containing a chiral phosphonate (B1237965) moiety have shown good curative activity against the Tobacco Mosaic Virus (TMV) by inhibiting the polymerization of the viral capsid protein. mdpi.comnih.gov

| Thiourea Derivative Class | Target Virus | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Chiral thiourea containing phosphonate | Tobacco Mosaic Virus (TMV) | Inhibited the polymerization of the TMV capsid protein; enhanced resistance enzymes in the host plant. | mdpi.comnih.gov |

| Chiral thioureas with α-aminophosphonate moiety | Tobacco Mosaic Virus (TMV) | Derivatives with an (S)-configuration enantiomer showed improved antiviral activity, similar to the commercial agent Ningnanmycin. | acs.org |

| Various Thiourea Derivatives | HIV-1 | Inhibited HIV-1 replication by disrupting capsid assembly and inhibiting the PPIase activity of CypA. | fao.org |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Exhibited strong antiviral activity comparable to Entecavir. Found to be non-cytotoxic at active concentrations. | biorxiv.orgbiorxiv.org |

| Phenylthiourea derivatives | Hepatitis C Virus (HCV) | A derivative with a six-carbon alkyl linker was identified as a potent anti-HCV inhibitor (EC₅₀ = 0.047 µM). | nih.gov |

| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas | HIV-1, HIV-2 | Compound 3b blocked HIV replication with IC₅₀ values of 54.9 µg/ml (HIV-1) and 65.9 µg/ml (HIV-2). | nih.gov |

Antihypertensive Properties

The thiourea structure has been utilized in the design of compounds with antihypertensive effects. A notable series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas demonstrated significant oral antihypertensive activity in multiple animal models. nih.gov Structure-activity studies on this class of compounds revealed that the nature and position of substituents on the phenyl ring are critical for potency. nih.gov

Specifically, the 2,6-dichlorophenyl analogue was identified as a particularly potent agent in both hypertensive rat models and the renal hypertensive dog model. nih.gov This line of research highlights the potential of the aminoethyl-phenylthiourea scaffold, which bears a structural resemblance to 3-Amino-1-(4-butylphenyl)thiourea, in modulating blood pressure. nih.govnih.govsigmaaldrich.com The replacement of the thiourea group in these derivatives with a 2-cyanoguanidine moiety resulted in a compound that was essentially inactive, confirming the importance of the thiourea core for the antihypertensive effect. nih.gov

| Compound Class/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 1-(2-Aminoethyl)-3-(substituted phenyl)thioureas | Hypertensive Rats (spontaneously hypertensive and DOCA-salt) and renal hypertensive dogs | Demonstrated potent oral antihypertensive activity. Structure-activity relationships were established. | nih.gov |

| 2,6-dichlorophenyl analogue of 1-(2-aminoethyl)-3-phenylthiourea | Hypertensive Rats, Renal Hypertensive Dog | Found to have the most potent oral antihypertensive activity within the series. | nih.gov |

| 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine | N/A | Modification of the thiourea moiety to cyanoguanidine rendered the compound inactive, highlighting the thiourea group's importance. | nih.gov |

Anti-Alzheimer Effects

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target agents, and thiourea derivatives have emerged as a promising scaffold for this purpose. mdpi.comnih.gov These compounds are designed to simultaneously address several pathological hallmarks of AD, including cholinergic deficits, oxidative stress, metal ion dysregulation, and amyloid-beta (Aβ) peptide aggregation. nih.govresearchgate.netnih.gov

Several studies have reported on thiourea derivatives that act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov For example, certain pyrimidinylthiourea derivatives exhibited potent and selective AChE inhibition. nih.govresearchgate.net In addition to cholinesterase inhibition, these compounds often possess significant antioxidant properties and the ability to chelate metal ions like copper and iron, which are implicated in Aβ aggregation and the production of reactive oxygen species. nih.govresearchgate.netnih.gov Some derivatives have also been shown to modulate the metal-induced aggregation of Aβ peptides and provide neuroprotection against oxidative damage. nih.govnih.gov

| Thiourea Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Thiourea derivatives of 2-aminothiazole | Cholinesterase inhibition, Antioxidant, Metal chelation, Neuroprotection | Compound 3c was a potent and selective BChE inhibitor. Compound 6e showed neuroprotective effects against H₂O₂-induced damage. | nih.gov |

| Pyrimidinylthiourea derivatives (e.g., 5r, 5t) | AChE inhibition, Metal chelation, Antioxidant, Modulation of Aβ aggregation | Compound 5t was a highly potent and selective AChE inhibitor (IC₅₀ = 0.067 µM). Compound 5r improved cognitive function in an amnesia mouse model. | nih.govresearchgate.net |

| Hybrids of 4-amino-2,3-polymethylenequinoline and BHT | AChE/BChE inhibition, Antioxidant | All compounds were potent inhibitors of both AChE and BChE, with selectivity towards BChE, and demonstrated high antioxidant activity. | nih.gov |

Structure Activity Relationship Sar Studies of Thiourea Derivatives, Including Those with Butylphenyl Moieties

Impact of Substituent Modifications on Bioactivity

Modifications to the substituents attached to the core thiourea (B124793) scaffold are a primary strategy for tuning the biological activity, selectivity, and pharmacokinetic profile of these compounds. biointerfaceresearch.com The addition of specific functional groups and structural fragments is a key approach used by researchers to improve ligand binding to biological targets. biointerfaceresearch.com

The nature of the substituents on the thiourea nitrogen atoms—whether aromatic or aliphatic—profoundly influences the compound's bioactivity. The incorporation of lipophilic groups, such as aromatic rings and hydrocarbon chains like the butylphenyl moiety, can significantly enhance biological activity. biointerfaceresearch.com This enhancement is often attributed to improved lipophilicity, which facilitates the penetration of cell membranes and promotes interactions with lipophilic binding pockets in target enzymes and proteins. biointerfaceresearch.com

The presence of an aromatic system is frequently considered crucial for the activity of these compounds. biointerfaceresearch.com For instance, aryl-substituted thioureas' antitumor activity can be linked to their hydrophobic character and their ability to engage in π-π interactions with proteins. biointerfaceresearch.com The length of aliphatic chains also plays a critical role; in some series, increasing the carbon spacer length leads to higher lipophilicity and a corresponding increase in bioactivity. mdpi.com One study found that incorporating an n-heptane aliphatic substituent enhanced anticancer activity due to increased lipophilic and pharmacokinetic properties. analis.com.my Conversely, in other cases, the introduction of an unsubstituted alkylphenyl group has been shown to dramatically decrease a compound's bioactivity, highlighting the nuanced and context-dependent role of these substituents. analis.com.myresearchgate.net

| Substituent Type | General Effect on Bioactivity | Rationale / Mechanism | Example | Reference |

|---|---|---|---|---|

| Aromatic Rings (e.g., Phenyl) | Often enhances activity | Increases lipophilicity, facilitates π-π interactions with protein targets. | Diarylthiourea derivatives | biointerfaceresearch.com |

| Aliphatic Chains (e.g., Butyl, Heptyl) | Can increase activity with optimal length | Increases lipophilicity, improves cell membrane penetration. | 1-(4-hexylbenzoyl)-3-methylthiourea | mdpi.comanalis.com.my |

| Unsubstituted Alkylphenyl | Can dramatically decrease activity | Specific structural and electronic effects may hinder binding. | Unsubstituted alkylphenyl thiourea derivative | analis.com.myresearchgate.net |

The introduction of halogens and other electron-withdrawing groups (EWGs) onto the aromatic rings of thiourea derivatives is a well-established strategy for enhancing biological potency. analis.com.myresearchgate.net EWGs, such as nitro groups or halogens like chlorine and fluorine, increase the acidity of the thiourea N-H protons. biointerfaceresearch.com This heightened acidity makes the N-H groups stronger hydrogen bond donors, thereby facilitating more effective interactions with hydrogen bond acceptors on biological targets. biointerfaceresearch.com

Studies have consistently shown that the presence and position of EWGs are significant for anticancer activity. analis.com.myresearchgate.net For example, dihalogenophenyl derivatives are among the most active in certain series of anticancer compounds. analis.com.myresearchgate.net One study investigating 3-(trifluoromethyl)phenylthiourea (B159877) derivatives found that cytotoxicity generally increased with the presence of dihalogen substitutions on the terminal benzene (B151609) ring. analis.com.myresearchgate.net Specifically, a 3,4-dichloro-substituted derivative was identified as one of the most effective compounds. analis.com.myresearchgate.net Similarly, another study noted that placing halogens in the meta position on an aniline (B41778) ring was effective for inhibiting NF-κB. biointerfaceresearch.com The strategic placement of these groups is crucial for optimizing the electronic properties of the molecule to achieve maximum efficacy. biointerfaceresearch.comnih.gov

| Derivative Series | Substituent (EWG) | Observed Activity | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea Derivatives | 4-Bromo | Lower cytotoxicity | analis.com.myresearchgate.net |

| 2,4-Dichloro | High cytotoxicity | analis.com.myresearchgate.net | |

| 3,4-Dichloro | Most effective in the series | analis.com.myresearchgate.net | |

| 4-(Trifluoromethyl) | High cytotoxicity | analis.com.myresearchgate.net | |

| Aryl-thiourea Derivatives | 4-Nitrophenyl | Suppresses growth of breast cancer cell lines | biointerfaceresearch.com |

Thiourea derivatives containing pyridine (B92270) or thiadiazine rings have demonstrated potent anticancer activity, in some cases surpassing the efficacy and selectivity of established drugs. biointerfaceresearch.com These heterocyclic moieties can interact effectively with key cancer-related targets like HER2, VEGFR2, and B-RAF through hydrogen bonding and hydrophobic interactions. biointerfaceresearch.com Similarly, the introduction of a benzo mdpi.comwikipedia.orgdioxol moiety has been shown to produce highly potent antitubercular compounds. nih.gov The antimicrobial activity of thiourea derivatives has also been significantly improved by the inclusion of benzothiazole (B30560) rings, with electronic factors on the heterocyclic system having a major effect on the activity spectrum. nih.gov These findings underscore the strategic value of hybridizing the thiourea scaffold with diverse heterocyclic systems to develop novel therapeutic agents. biointerfaceresearch.commdpi.comekb.eg

Significance of the Core Thiourea Moiety in Ligand-Target Interactions

The thiourea core, >N-C(S)-N<, is not merely a passive linker but an active and essential pharmacophore that dictates the molecule's ability to bind to biological targets. analis.com.mynih.gov Its significance lies in its unique electronic and structural properties, particularly its capacity for hydrogen bonding and its electron-rich nature. biointerfaceresearch.comwikipedia.org

A defining feature of the thiourea moiety is its powerful hydrogen-bonding capability. wikipedia.org The two N-H groups act as potent hydrogen-bond donors, a characteristic that is fundamental to the molecular recognition and binding of these derivatives to proteins and enzymes. wikipedia.orgnih.gov Thioureas are generally considered to be stronger hydrogen-bond donors than their urea (B33335) analogues, which can lead to more stable interactions with biological targets. wikipedia.orgresearchgate.net

This hydrogen-bonding ability is crucial for the mechanism of action of many biologically active thioureas. nih.gov The N-H protons can form strong, directional bonds with electronegative atoms (such as oxygen or nitrogen) in the amino acid residues of a target protein's active site. nih.gov This interaction can anchor the ligand within the binding pocket, leading to the inhibition of enzyme activity. analis.com.my While the N-H groups are primary donors, the sulfur atom of the thiocarbonyl group (C=S) can also participate as a weak hydrogen bond acceptor, further contributing to the molecule's binding profile. analis.com.my

The electron density distribution within the thiourea moiety facilitates its interaction with various biological targets. The planar geometry of the N₂C=S core and the short C-N bond distances are indicative of delocalization within the acyl thiourea part of the molecule. wikipedia.orgrsc.org This electronic environment enables the thiourea group to act as an efficient ligand, capable of coordinating with metal ions or forming non-covalent bonds with organic functional groups on target proteins. biointerfaceresearch.comrsc.org The combination of robust hydrogen-bonding capacity and favorable electronic properties makes the thiourea core a privileged scaffold in the design of molecules with high binding affinity and specific biological activities. biointerfaceresearch.comresearchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral compounds. For thiourea derivatives that possess chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.

A notable study on chiral thiourea compounds demonstrated the effect of stereochemistry on anti-HIV activity. nih.gov This research underscored that the spatial orientation of the substituents is a critical factor in the interaction with the biological target. While the specific stereochemical influences on 3-Amino-1-(4-butylphenyl)thiourea have not been extensively documented in the reviewed literature, the principles derived from related compounds can be extrapolated.

If a chiral center were introduced into the this compound structure, for instance by modification of the butyl group or the amino substituent, it would be expected that the resulting enantiomers would display differential activity. One enantiomer might fit more snugly into the binding site of a target protein, leading to a more potent effect, while the other enantiomer might have a weaker interaction or even interact with a different target altogether.

The table below illustrates the importance of stereochemistry in the biological activity of chiral thiourea derivatives from the literature.

| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |

| Chiral Thiourea Compounds | (R)- vs. (S)-enantiomers | Different potencies in anti-HIV activity, highlighting the importance of specific 3D arrangements for target interaction. | nih.gov |

The lack of inherent chirality in the parent structure of this compound means that stereochemical considerations are not a factor in its activity. However, any synthetic modification that introduces a stereocenter would necessitate a thorough investigation of the biological activities of the individual stereoisomers to identify the more active configuration.

Computational and in Silico Approaches in Thiourea Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as a thiourea (B124793) derivative, might interact with a biological target, typically a protein or enzyme. biointerfaceresearch.comnih.gov

Analysis of Binding Affinity and Interaction Modes with Biological Receptors and Enzymes

Molecular docking studies on various thiourea derivatives have revealed their potential to interact with a range of biological targets. biointerfaceresearch.com The core structure of thiourea, with its sulfur and nitrogen atoms, can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes and receptors. biointerfaceresearch.comresearchgate.net For instance, studies on thiourea analogs have shown interactions with targets like DNA gyrase and urease. nih.govnih.gov

The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and its target. A lower binding energy generally suggests a more stable complex. For 3-Amino-1-(4-butylphenyl)thiourea, the butylphenyl group would likely contribute to hydrophobic interactions within a binding pocket, while the amino and thiourea moieties would be key players in forming hydrogen bonds. biointerfaceresearch.com The ability of the thiourea scaffold to act as both a hydrogen bond donor and acceptor is a crucial feature driving its interactions with various enzymes. biointerfaceresearch.comnih.gov

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Receptor Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue Types |

|---|---|---|

| Thiourea (-NH-C(=S)-NH-) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Amino (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Butylphenyl group | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Identification of Key Residues for Ligand Binding

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for the ligand's activity. For example, in studies of other thiourea derivatives, specific residues like Asp1046 and Glu885 in VEGFR2 have been identified as forming crucial hydrogen bonds. biointerfaceresearch.com Similarly, docking simulations of this compound against a potential target would aim to pinpoint which residues form stable hydrogen bonds, hydrophobic interactions, or π-π stacking with the molecule. This information is vital for understanding the mechanism of action and for designing more potent and selective analogs.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules. These methods are used to complement experimental data and to predict properties that are difficult to measure.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com For thiourea derivatives, DFT studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.govnih.gov The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. DFT calculations can be employed to compare the electronic properties of this compound with other known active compounds, thereby predicting its potential for similar biological activities.

Table 2: Representative Parameters from DFT Studies of Thiourea-Related Compounds

| Parameter | Significance | Typical Basis Set Used in Studies |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability | B3LYP/6-311+G(2d,p) |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability | B3LYP/6-311+G(2d,p) |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | cc-pVQZ mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack | B97-3c mdpi.com |

Prediction of Spectroscopic Properties

Theoretical calculations, particularly using DFT, can predict various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. researchgate.netsunway.edu.my By calculating the vibrational frequencies, chemical shifts, and electronic transitions, researchers can compare the theoretical spectra with experimental data to confirm the structure of a synthesized compound like this compound. mdpi.com For instance, the characteristic vibrational frequency of the C=S (thione) group and the N-H stretches in the IR spectrum, as well as the chemical shifts of the aromatic and aliphatic protons in the ¹H NMR spectrum, can be predicted. nih.govresearchgate.net

Pharmacokinetic and Drug-Likeness Predictions

In silico methods are crucial for evaluating the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and the drug-likeness of a compound in the early stages of drug discovery. nih.govnih.gov

One of the most widely used guidelines is Lipinski's Rule of Five. drugbank.comresearchgate.net This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

For this compound (Molecular Formula: C11H17N3S), the parameters for Lipinski's Rule of Five can be calculated. The molecular weight is 223.34 g/mol . bldpharm.com The number of hydrogen bond donors is 4 (from the two -NH groups and the -NH2 group), and the number of hydrogen bond acceptors is 4 (three nitrogen atoms and one sulfur atom). The predicted log P value would need to be calculated using appropriate software, but it is expected to be within the acceptable range. Based on these parameters, this compound would be considered to have a favorable drug-like profile according to Lipinski's rules.

Table 3: Predicted Drug-Likeness Profile of this compound

| Lipinski's Rule of Five Parameter | Value for this compound | Compliance |

|---|---|---|

| Molecular Weight (< 500 Da) | 223.34 Da bldpharm.com | Yes |

| Hydrogen Bond Donors (≤ 5) | 4 | Yes |

| Hydrogen Bond Acceptors (≤ 10) | 4 | Yes |

| Log P (≤ 5) | Predicted to be < 5 | Yes |

| Number of Violations | 0 | Drug-like |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The ADME properties of a potential drug molecule are critical to its success, as they determine its ability to reach the target site in the body, its duration of action, and its route of elimination. In silico tools, such as the SwissADME web server, are frequently used to predict these properties based on the compound's chemical structure. nih.govnih.gov

The predicted ADME profile for this compound suggests a compound with favorable characteristics for oral bioavailability. Its physicochemical properties, including a molecular weight of 223.34 g/mol and a topological polar surface area (TPSA) of 77.82 Ų, fall within the ranges typically associated with good absorption. The lipophilicity, indicated by a consensus Log P value of 2.90, suggests a balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption from the gastrointestinal (GI) tract. nih.gov

Pharmacokinetic predictions indicate a high probability of GI absorption. However, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption and distribution of some drugs. A significant prediction is its inability to cross the blood-brain barrier (BBB), suggesting it is unlikely to have central nervous system effects. Furthermore, predictions of its interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism, indicate that it is not likely to inhibit the major isoforms CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This low potential for CYP inhibition suggests a reduced risk of drug-drug interactions. researchgate.netnih.gov

Table 1: Predicted ADME Properties of this compound

| Property | Parameter | Predicted Value |

|---|---|---|

| Physicochemical Properties | Molecular Weight | 223.34 g/mol |

| Log P (iLOGP) | 2.59 | |

| Topological Polar Surface Area (TPSA) | 77.82 Ų | |

| H-bond Acceptors | 3 | |

| H-bond Donors | 3 | |

| Lipophilicity | Consensus Log P | 2.90 |

| Water Solubility | Log S (ESOL) | -3.21 |

| Pharmacokinetics | GI Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No | |

| P-gp Substrate | No | |

| CYP1A2 Inhibitor | No | |

| CYP2C19 Inhibitor | No | |

| CYP2C9 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No |

Future Perspectives and Research Directions for 3 Amino 1 4 Butylphenyl Thiourea and Analogues

Exploration of Novel Synthetic Pathways

The synthesis of thiourea (B124793) derivatives is a well-established field, yet there remains room for innovation to enhance efficiency, yield, and structural diversity. researchgate.netresearchgate.net Traditional methods often involve the reaction of isothiocyanates with primary or secondary amines. acs.orgmdpi.com However, these approaches can have limitations, including the use of hazardous reagents and challenging reaction conditions. acs.org

Future synthetic endeavors will likely focus on more environmentally friendly and efficient methodologies. This includes the use of ultrasonic-assisted synthesis, which has been shown to significantly reduce reaction times. acs.org One-pot procedures and multicomponent reactions are also gaining traction as they offer a streamlined approach to generating diverse libraries of thiourea derivatives. researchgate.netchemijournal.com The development of novel catalysts and the use of green solvents or solvent-free systems will also be crucial in advancing the synthesis of these compounds. nih.govsemanticscholar.org

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives

| Methodology | Advantages | Disadvantages | Key References |

| Conventional Heating | Well-established, versatile | Long reaction times, potential for side products | mdpi.com |

| Ultrasonic-Assisted Synthesis | Reduced reaction times, milder conditions | Requires specialized equipment | acs.org |

| Microwave Irradiation | Rapid heating, improved yields | Potential for localized overheating | nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste | Can be challenging to optimize | researchgate.net |

| Multicomponent Reactions | High atom economy, diversity-oriented | Requires careful selection of reactants | chemijournal.com |

Advanced Structural Elucidation of New Derivatives

A thorough understanding of the three-dimensional structure of 3-Amino-1-(4-butylphenyl)thiourea analogs is paramount for establishing clear structure-activity relationships (SAR). Advanced analytical techniques are indispensable for this purpose. Single-crystal X-ray diffraction remains the gold standard for determining the precise spatial arrangement of atoms within a molecule. conicet.gov.arnih.govnih.gov This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which often play a critical role in biological activity. conicet.gov.arnih.gov

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are also fundamental for confirming the chemical structure of newly synthesized compounds. nih.govorientjchem.orgresearchgate.net Furthermore, computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify intermolecular interactions within the crystal lattice, providing a deeper understanding of the supramolecular architecture. conicet.gov.arresearchgate.net

Deepening Understanding of Biological Mechanisms of Action

While numerous thiourea derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral effects, the precise molecular mechanisms underlying these actions are often not fully understood. biointerfaceresearch.commdpi.combiu.ac.il Future research must prioritize elucidating these mechanisms to facilitate the rational design of more potent and selective compounds.

Molecular docking studies are a powerful computational tool for predicting the binding interactions between a ligand (the thiourea derivative) and its biological target, such as an enzyme or receptor. biointerfaceresearch.comnih.gov These in silico analyses can identify key amino acid residues involved in binding and help to explain the observed biological activity. biointerfaceresearch.com For instance, docking studies have been used to investigate the inhibition of enzymes like urease and acetylcholinesterase by thiourea derivatives. researchgate.netnih.gov

Experimental validation of these computational predictions is crucial. This can be achieved through various biochemical and cellular assays to confirm target engagement and elucidate the downstream effects on signaling pathways. biointerfaceresearch.com

Development of Highly Selective Bioactive Thiourea Compounds

A significant challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects. The broad bioactivity of many thiourea derivatives underscores the need to develop analogs with improved selectivity. biointerfaceresearch.commdpi.com

One strategy to enhance selectivity is to incorporate specific functional groups or heterocyclic moieties that can form targeted interactions with the active site of a particular protein. nih.govmdpi.com For example, the introduction of a piperazine (B1678402) ring has been shown to enhance the potency and selectivity of certain thiourea derivatives. mdpi.com Structure-activity relationship (SAR) studies, which systematically modify the structure of a lead compound and evaluate the impact on biological activity, are essential for identifying the key structural features that govern selectivity. mdpi.com By combining SAR data with molecular modeling, researchers can rationally design new derivatives with a higher affinity for their intended target.

Table 2: Examples of Bioactive Thiourea Derivatives and their Targets

| Compound Class | Biological Target | Potential Application | Key References |

| N-allylthiourea derivatives | MCF-7 breast cancer cells | Anticancer | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | Anticancer | biointerfaceresearch.com |

| Thiazolyl thiourea derivatives | Bacterial Urease | Antibacterial | acs.org |

| Phenylthiourea derivatives | Acetylcholinesterase/Butyrylcholinesterase | Neurodegenerative diseases | nih.gov |

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational approaches is becoming increasingly vital in modern drug discovery. semanticscholar.orgnih.gov This integrated strategy allows for a more efficient and informed exploration of the chemical space of this compound and its analogs.

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict the geometric and electronic properties of molecules before they are synthesized. semanticscholar.orgresearchgate.net This can help to prioritize synthetic targets and guide the design of compounds with desired characteristics. Molecular docking and molecular dynamics simulations can then be used to predict how these compounds will interact with their biological targets. nih.govbiointerfaceresearch.com

These in silico predictions must be rigorously tested through experimental validation. The synthesized compounds can be evaluated in vitro for their biological activity, and the experimental results can be used to refine and improve the computational models. semanticscholar.orgnih.gov This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for accelerating the discovery and optimization of new bioactive thiourea derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(4-butylphenyl)thiourea, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via condensation of 4-butylphenyl isothiocyanate with an appropriate amine precursor under inert conditions. Purification typically involves recrystallization from ethanol or column chromatography. Characterization should include , , and IR spectroscopy to confirm functional groups. High-resolution mass spectrometry (HRMS) or elemental analysis is critical for validating molecular composition. For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement provides definitive structural confirmation .

Q. How can the molecular structure of this compound be confirmed experimentally?